(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9)
Beschreibung
Molecular Structure and Stereochemical Configuration
(±)-Ritalinic-d9 Acid HCl (piperidine-d9) is a deuterated derivative of ritalinic acid, a primary metabolite of methylphenidate. Its molecular formula is C₁₃D₉H₈NO₂·HCl , with a molecular weight of 264.796 g/mol . The compound features a piperidine ring substituted with deuterium at nine positions (piperidine-d9), alongside a phenylacetic acid moiety (Figure 1). The stereochemical configuration of the parent compound, ritalinic acid, exists as a racemic mixture of threo diastereomers, specifically the erythro-(2R,2′R) and erythro-(2S,2′S) enantiomers. The deuterated variant retains this stereochemical complexity, as the isotopic substitution does not alter the chiral centers but modifies vibrational and rotational properties due to deuterium’s higher mass.
Table 1: Key structural parameters of (±)-Ritalinic-d9 Acid HCl (piperidine-d9)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃D₉H₈NO₂·HCl |
| Molecular Weight | 264.796 g/mol |
| Stereochemistry | Racemic mixture (threo) |
| Deuterium Positions | Piperidine ring (9 positions) |
Isotopic Labeling Pattern and Deuterium Distribution
The isotopic labeling in (±)-Ritalinic-d9 Acid HCl is strategically localized to the piperidine ring, where nine hydrogen atoms are replaced with deuterium (piperidine-d9). This substitution pattern is critical for minimizing metabolic degradation, as deuterium’s kinetic isotope effect (KIE) reduces the rate of enzymatic oxidation at the labeled sites. Specifically, the C-D bonds in the piperidine ring exhibit greater stability compared to C-H bonds, which can prolong the compound’s half-life in biological systems.
Deuterium incorporation is confirmed via mass spectrometry, with the molecular ion cluster showing a +9 mass shift relative to the non-deuterated analog. Nuclear magnetic resonance (NMR) spectroscopy further validates the absence of proton signals in the piperidine ring, replaced by deuterium’s distinct quadrupolar interactions.
Figure 1: Deuterium distribution in (±)-Ritalinic-d9 Acid HCl
HCl
|
CH₂(CO₂H)-C(Ph)-N-(piperidine-d9)
Deuterium atoms replace all nine hydrogens in the piperidine ring.
Comparative Analysis with Non-deuterated Ritalinic Acid
The primary distinction between (±)-Ritalinic-d9 Acid HCl and its non-deuterated counterpart lies in their metabolic stability and physicochemical behavior. Non-deuterated ritalinic acid (C₁₃H₁₈ClNO₂, MW 255.74 g/mol) undergoes rapid hepatic metabolism via cytochrome P450 (CYP) enzymes, particularly CYP2D6, leading to hydroxylation and subsequent excretion. In contrast, the deuterated analog’s piperidine-d9 moiety resists oxidative metabolism, as demonstrated in comparative stability studies.
Table 2: Comparative properties of deuterated and non-deuterated ritalinic acid
| Property | (±)-Ritalinic-d9 Acid HCl | Non-deuterated Ritalinic Acid |
|---|---|---|
| Molecular Weight | 264.796 g/mol | 255.74 g/mol |
| Metabolic Half-life* | ~122 h (10°C) | ~47 h (20°C) |
| Primary Metabolic Pathway | Reduced CYP-mediated oxidation | CYP2D6 hydroxylation |
Data derived from controlled degradation studies in aqueous environments.
Deuterium substitution also alters the compound’s vibrational spectroscopy profile. Infrared (IR) spectra of the deuterated variant show shifted absorption bands for C-D stretches (~2100 cm⁻¹) compared to C-H stretches (~2900 cm⁻¹) in the non-deuterated form. Additionally, X-ray crystallography reveals minimal structural distortion between the two compounds, confirming that isotopic substitution does not significantly impact molecular geometry.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C13H18ClNO2 |
|---|---|
Molekulargewicht |
264.79 g/mol |
IUPAC-Name |
2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/i4D2,5D2,8D2,9D2,11D; |
InChI-Schlüssel |
SCUMDQFFZZGUQY-AVBISFGISA-N |
Isomerische SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl |
Kanonische SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemical Background and Deuteration Strategy
(### 1.1. Structural Features of Ritalinic-d9 Acid
(±)-Ritalinic acid ($$\text{C}{14}\text{H}{19}\text{NO}2$$) is a piperidine-derived psychostimulant. The deuterated variant, piperidine-d9, substitutes nine hydrogen atoms on the piperidine ring with deuterium ($$\text{C}{14}\text{H}{10}\text{D}9\text{NO}_2$$). This isotopic labeling enhances metabolic stability and enables pharmacokinetic tracing in research.)
(### 1.2. Deuteration Approaches
Deuteration is typically achieved via:
- Catalytic Hydrogenation-Deuteration : Replacement of $$\text{H}2$$ with $$\text{D}2$$ during hydrogenation of pyridine intermediates.
- Acid/Base-Catalyzed Exchange : Proton-deuteron exchange in acidic or basic media, though less effective for saturated piperidines.
- Stereoselective Resolution : Separation of enantiomers using chiral resolving agents post-deuteration.)
Synthetic Routes to Ritalinic-d9 Acid Hydrochloride
(### 2.1. Deuterated Piperidine Ring Synthesis
The piperidine-d9 core is synthesized via deuteration of 3-hydroxypyridine derivatives. Adapting methods from CN105367484A, hydrogenation of 3-hydroxypyridine under $$\text{D}_2$$ atmosphere using a rhodium-nickel/carbon bimetallic catalyst ($$\text{Rh-Ni/C}$$) introduces deuterium at multiple positions.
Reaction Conditions :
- Catalyst : 10% Rh, 1% Ni on carbon (5–20 wt% of substrate).
- Solvent : Isopropanol or water.
- Pressure : 3–5 atm $$\text{D}_2$$.
- Temperature : 25–60°C.
- Additive : Phosphoric acid (1–5 wt%).
Data Table 1: Optimization of Piperidine-d9 Synthesis
| Parameter | Range Tested | Optimal Value | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|---|
| Catalyst Loading | 5–20 wt% | 10 wt% | 96 | 98 |
| $$\text{D}_2$$ Pressure | 1–5 atm | 3 atm | 95 | 97 |
| Temperature | 25–60°C | 50°C | 94 | 96 |
| Reaction Time | 1–6 h | 3 h | 96 | 98 |
Data synthesized from CN105367484A.
(Deuterium incorporation exceeds 95% under optimized conditions, confirmed by $$^2\text{H}$$-NMR ($$\delta = 1.33–3.56$$ ppm).)
(### 2.2. Coupling and Cyclization Steps
The deuterated piperidine is coupled with α-phenylacetonitrile derivatives to form ritalinic-d9 acid. Based on US20110130569A1, the process involves:
- Coupling : 2-Chloropyridine-d4 with benzyl cyanide in toluene.
- Hydration : Acid-catalyzed conversion to α-pyridylphenylacetamide-d9.
- Hydrogenation : Catalytic reduction with $$\text{D}_2$$ to piperidine-d9 acetamide.
- Hydrolysis : Acidic hydrolysis to (±)-ritalinic-d9 acid.
Critical Modifications for Deuteration :
- Use of $$\text{D}_2\text{O}$$ in hydration steps to prevent proton back-exchange.
- Deuterated hydrochloric acid ($$\text{DCl}$$) in final hydrochloride salt formation.
Resolution of (±)-Ritalinic-d9 Acid Enantiomers
(### 3.1. Diastereomeric Salt Formation
The racemic mixture is resolved using (+)-dibenzoyl-D-tartaric acid (DBTA), adapting methods from US20110130569A1:
Procedure :
- Dissolve (±)-ritalinic-d9 acid in methanol-water (60:40).
- Add DBTA in methanol at <50°C.
- Reflux (78–85°C) for 1–2 h, then cool to 20–25°C.
- Filter the d-threo-ritalinic-d9 acid-DBTA salt.
Yield : 85–90% for d-enantiomer after recrystallization.
(### 3.2. Mother Liquor Recycling
The l-enantiomer is recovered from the mother liquor by:
Data Table 2: Resolution Efficiency
| Parameter | d-enantiomer Yield (%) | l-enantiomer Yield (%) | Purity (%) |
|---|---|---|---|
| DBTA Equivalents | 1.06 | 1.06 | 99.5 |
| Crystallization Temp | 20–25°C | −10°C | 99.2 |
| Solvent Ratio (MeOH:H$$_2$$O) | 60:40 | 60:40 | 98.8 |
Final Hydrochloride Salt Formation
(### 4.1. Acid-Base Reaction
The resolved d-threo-ritalinic-d9 acid is treated with $$\text{DCl}$$ gas in toluene:
- Suspend acid in toluene.
- Bubble $$\text{DCl}$$ gas at 0–5°C.
- Filter and wash with deuterated acetone.
Purity : >99% by HPLC.
Deuterium Retention : 98.5% (LC-MS analysis).
Challenges and Optimization
(### 5.1. Deuterium Loss Mitigation
- Solvent Selection : Aprotic solvents (toluene, acetone) minimize H/D exchange.
- Low-Temperature Processing : Reactions conducted below 50°C reduce kinetic isotope effects.
(### 5.2. Catalyst Deactivation
Rh-Ni/C catalysts show reduced activity under $$\text{D}_2$$ due to stronger metal-deuterium bonds. Solutions include:
- Higher Catalyst Loading : 15–20 wt% to compensate for slower kinetics.
- Additives : Phosphoric acid (3 wt%) enhances catalyst longevity.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of (+/-)-Ritalinic-d9 Acid HCl involves the resolution of dl-threo-ritalinic acid using chiral carboxylic acids as resolving agents. This method enhances the optical purity of the desired d-threo isomer, which is more pharmacologically active than its l-threo counterpart. The improved processes for synthesizing these compounds have been documented in various patents, emphasizing the importance of achieving high optical purity for effective therapeutic applications .
Research has shown that (+/-)-Ritalinic-d9 Acid HCl exhibits significant biological activity due to its interaction with various receptors and enzymes. The compound has been studied for its potential effects on:
- CNS Disorders : As a stimulant medication, it is primarily used for treating ADHD by enhancing dopaminergic and noradrenergic neurotransmission.
- Antinociceptive Properties : Piperidine derivatives, including ritalinic acid analogs, have demonstrated antinociceptive effects, making them candidates for pain management therapies .
- Cancer Treatment : New piperidine derivatives are being evaluated for their ability to target cancer cells, showing promise in preclinical studies as potential anti-cancer agents .
Pharmacological Insights
The pharmacological profile of (+/-)-Ritalinic-d9 Acid HCl indicates its potential as a multi-target drug. The compound has been associated with various mechanisms of action:
- Histamine Receptor Antagonism : Studies have identified high-affinity antagonistic activity at histamine H3 and σ1 receptors, suggesting potential applications in treating conditions related to these pathways .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in nucleoside metabolism highlights its potential use in treating metabolic disorders and certain cancers .
Case Studies
- ADHD Treatment : Clinical studies have validated the efficacy of methylphenidate (and its derivatives) in managing ADHD symptoms. The deuterated form may provide insights into metabolic pathways and pharmacokinetics due to its isotopic labeling.
- Cancer Research : Investigations into piperidine derivatives have shown that modifications can enhance their selectivity and potency against cancer cell lines. For instance, compounds derived from piperidine have been linked to reduced tumor growth in preclinical models .
Wirkmechanismus
Der Wirkungsmechanismus von (+/-)-Ritalinic-d9 Säure HCl (Piperidin-d9) beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung wirkt hauptsächlich auf das zentrale Nervensystem, indem sie die Wiederaufnahme von Neurotransmittern wie Dopamin und Noradrenalin hemmt. Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt und verstärkt ihre Wirkung auf das Gehirn.
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
- Deuterium Utility: Deuterated analogs like (+/-)-Ritalinic-d9 Acid HCl improve assay sensitivity by reducing background noise in LC-MS/MS analyses .
- Stereoselectivity : The d-enantiomer of methylphenidate is 10× more potent than the l-enantiomer in behavioral and pressor effects, underscoring the importance of chiral resolution in drug development .
- Metabolic Pathways : Ritalinic acid’s high plasma levels and low clearance highlight its role as a biomarker for methylphenidate dosing .
Biologische Aktivität
(+/-)-Ritalinic-d9 Acid HCl, a deuterated form of ritalinic acid, is a primary metabolite of methylphenidate (MPH), commonly known as Ritalin. This compound has garnered attention in pharmacological research for its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of (+/-)-Ritalinic-d9 Acid HCl, including its pharmacodynamics, pharmacokinetics, and implications in various therapeutic areas.
- Molecular Formula : C13D9H8N O2·ClH
- Molecular Weight : 264.796 g/mol
- CAS Number : 1276197-13-7
Pharmacodynamics
Ritalinic acid acts primarily as a central nervous system stimulant. It functions by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their concentrations in the synaptic cleft. This mechanism is crucial for its efficacy in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
- Dopamine Transporter Inhibition : Ritalinic acid blocks the dopamine transporter (DAT), leading to increased dopamine levels in the brain.
- Norepinephrine Transporter Inhibition : It also inhibits the norepinephrine transporter (NET), enhancing norepinephrine availability.
- Potential Effects on Other Neurotransmitters : Research indicates possible interactions with serotonin transporters, which may contribute to its broader neuropharmacological profile.
Biological Activity Spectrum
Recent studies have highlighted various biological activities associated with (+/-)-Ritalinic-d9 Acid HCl:
- Neuroprotective Effects : Evidence suggests that ritalinic acid may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Antitumor Activity : Piperidine derivatives, including ritalinic acid, have shown promise in preclinical studies for their antitumor effects through modulation of key enzymes involved in cancer progression .
- Antimicrobial Properties : Research indicates that some piperidine derivatives possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment .
Pharmacokinetics
The pharmacokinetic profile of (+/-)-Ritalinic-d9 Acid HCl is critical for understanding its therapeutic applications:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier effectively.
- Metabolism : Primarily metabolized in the liver via hydrolysis to form inactive metabolites.
- Excretion : Excreted predominantly through urine.
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 2-3 hours |
| Peak Plasma Concentration | 1-2 hours post-administration |
| Bioavailability | ~30% |
Study on Stability and Uptake
A study investigated the stability and uptake of methylphenidate and its metabolite ritalinic acid in aquatic organisms, revealing significant differences in tissue uptake rates between species exposed to these compounds .
Genotoxicity Research
Genotoxicity studies have been conducted using ritalinic acid hydrochloride to evaluate potential genotoxic effects in non-human primates, aiding in assessing safety profiles for neuropharmacological treatments .
Neuro-enhancing Effects
Research analyzing phenidate analogs indicated that the biological activity of ritalinic acid is significant in enhancing cognitive functions through its action on monoamine transporters .
Q & A
Q. What are the critical considerations for synthesizing (+/-)-Ritalinic-d10 Acid HCl (piperidine-d10) to ensure isotopic purity and chemical stability?
Methodological Answer: Synthesis protocols must prioritize deuterium incorporation efficiency and stability. Key steps include:
- Isotopic purity validation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium enrichment at all labeled positions .
- Purification : Employ reverse-phase HPLC with deuterium-stable mobile phases to avoid isotopic exchange during purification .
- Stability testing : Assess thermal and pH stability under simulated experimental conditions (e.g., physiological buffers) using accelerated degradation studies .
Q. How should researchers design experiments to characterize the physicochemical properties of (+/-)-Ritalinic-d10 Acid HCl?
Methodological Answer:
- Solubility and partition coefficients : Use shake-flask methods with deuterated solvents (e.g., D2O) to avoid isotopic interference. Validate results via UV-Vis spectroscopy calibrated for deuterated analogs .
- pKa determination : Perform potentiometric titrations in deuterated media, adjusting for isotope effects on hydrogen bonding .
- Crystallography : Single-crystal X-ray diffraction with deuterium-specific refinement parameters to resolve structural differences from non-deuterated analogs .
Q. What analytical techniques are most effective for quantifying (+/-)-Ritalinic-d10 Acid HCl in biological matrices?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize ionization settings (e.g., ESI+) to distinguish deuterated and non-deuterated fragments. Use internal standards with matching deuterium labels to correct for matrix effects .
- Calibration curves : Prepare in biological fluids (e.g., plasma) spiked with known concentrations, ensuring linearity across the expected pharmacokinetic range .
Advanced Research Questions
Q. How can researchers address contradictions in metabolic stability data between deuterated and non-deuterated Ritalinic acid analogs?
Methodological Answer:
- Hypothesis-driven controls : Compare in vitro metabolic assays (e.g., liver microsomes) under identical conditions, using deuterated co-solvents to minimize solvent isotope effects .
- Mechanistic studies : Apply kinetic isotope effect (KIE) analysis to identify enzymatic steps sensitive to deuterium substitution (e.g., CYP450-mediated oxidation) .
- Statistical reconciliation : Use multivariate regression to isolate variables (e.g., enzyme kinetics, isotopic exchange rates) contributing to discrepancies .
Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) impact of deuterium in (+/-)-Ritalinic-d10 Acid HCl?
Methodological Answer:
- Cross-over studies : Administer deuterated and non-deuterated forms to the same animal cohort, with washout periods to minimize carryover effects. Monitor plasma concentrations via LC-MS/MS .
- Compartmental modeling : Integrate deuterium-specific parameters (e.g., volume of distribution adjusted for isotopic mass) into PK models using software like NONMEM or Phoenix .
- Tissue distribution analysis : Use whole-body autoradiography with deuterium-labeled tracers to compare organ-specific uptake .
Q. How should researchers mitigate deuterium-related artifacts in receptor binding assays for (+/-)-Ritalinic-d10 Acid HCl?
Methodological Answer:
- Control experiments : Include non-deuterated analogs in parallel assays to differentiate isotopic effects from true binding affinity changes .
- Kinetic profiling : Measure association/dissociation rates (kon/koff) via surface plasmon resonance (SPR) to detect subtle deuterium-induced kinetic shifts .
- Computational docking : Compare binding poses of deuterated vs. non-deuterated ligands using molecular dynamics simulations (e.g., GROMACS) .
Q. What statistical approaches resolve discrepancies in deuterium isotope effect (DIE) magnitudes across different experimental systems?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies, applying random-effects models to account for variability in experimental conditions (e.g., pH, temperature) .
- Bayesian inference : Use probabilistic frameworks to estimate DIE confidence intervals, incorporating prior data on analogous deuterated compounds .
- Sensitivity analysis : Identify experimental parameters (e.g., enzyme source, incubation time) most influential on DIE outcomes via Monte Carlo simulations .
Data Reporting and Validation
Q. How should researchers validate the isotopic integrity of (+/-)-Ritalinic-d10 Acid HCl during long-term storage?
Methodological Answer:
- Stability protocols : Store aliquots at -80°C under argon atmosphere to prevent deuterium loss. Conduct periodic HRMS checks (e.g., every 6 months) to monitor degradation .
- Accelerated aging tests : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, comparing pre- and post-stability isotopic profiles .
Q. What criteria should guide the selection of reference standards for deuterated analogs in quantitative assays?
Methodological Answer:
- Certified standards : Use commercially available deuterated internal standards with ≥98% isotopic purity, verified by independent analytical labs .
- Matrix-matched calibration : Prepare standards in the same biological matrix as samples to account for ionization suppression/enhancement effects .
Conflict Resolution and Peer Review
Q. How can researchers preemptively address potential reviewer concerns about deuterium-related data interpretation?
Methodological Answer:
- Transparent reporting : Clearly state isotopic purity, synthesis protocols, and stability data in the "Materials and Methods" section .
- Negative controls : Include data from experiments where deuterium-free analogs were tested under identical conditions to isolate isotope effects .
- Limitations discussion : Acknowledge uncertainties in extrapolating deuterated compound behavior to non-deuterated systems, citing precedents from similar studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
